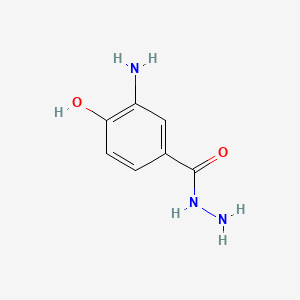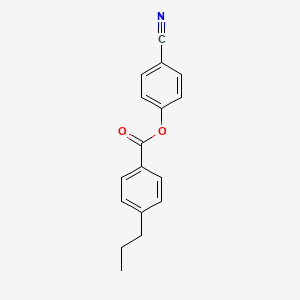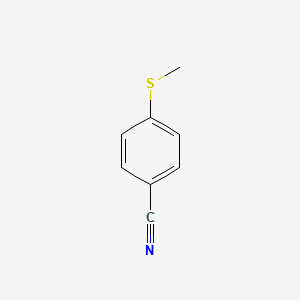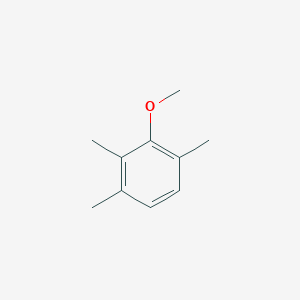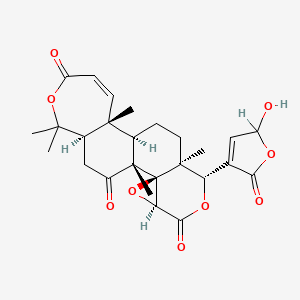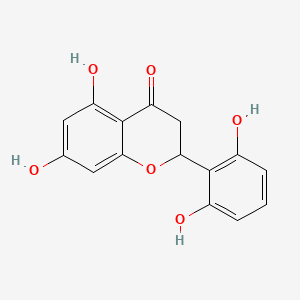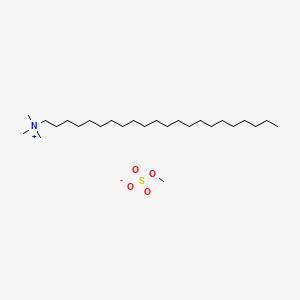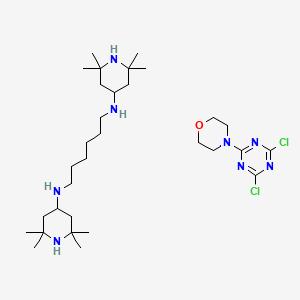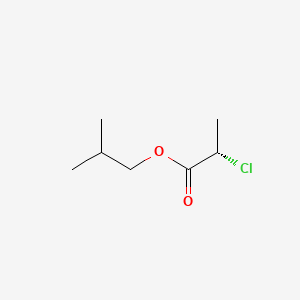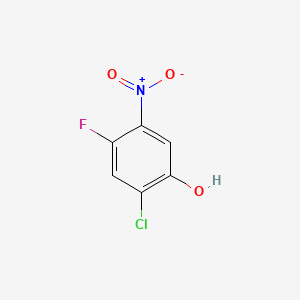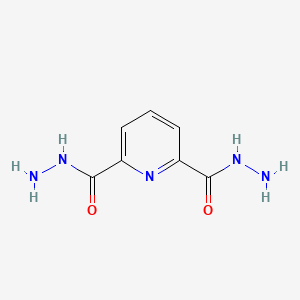
ピリジン-2,6-ジカルボヒドラジド
概要
説明
Pyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of Pyridine-2,6-dicarbohydrazide has been discussed in several papers . For instance, one study describes the synthesis of macroheterocycles containing Pyridine-2,6-dicarbohydrazide .Molecular Structure Analysis
The molecular structure of Pyridine-2,6-dicarbohydrazide has been analyzed in several studies . For example, one study discusses the structural and spectroscopic study of a Cu (II) Pyridine-2,6-dicarboxylate Complex .Chemical Reactions Analysis
The chemical reactions involving Pyridine-2,6-dicarbohydrazide have been analyzed in various studies . For instance, one study estimated the cyclic voltammetry parameters for Pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions .Physical and Chemical Properties Analysis
Pyridine-2,6-dicarbohydrazide has a melting point of over 220 °C and a density of 1.417±0.06 g/cm3 . Its pKa value is predicted to be 10.52±0.10 .科学的研究の応用
材料科学:モデル化合物の研究
ピリジン-2,6-ジカルボヒドラジド誘導体は、材料科学においてモデル化合物として使用されています。 それらは、分子内水素結合の影響を研究し、立体および電子要因が分子構造にどのように影響を与えるかを分析するのに役立ちます .
医薬品化学:α-グルコシダーゼ阻害
ピリジン-2,6-ジカルボヒドラジドの誘導体は、α-グルコシダーゼを阻害する可能性について研究されています。 この酵素は、食後血糖値を制御するために標的とされており、糖尿病管理に役立つ可能性があります .
分析化学:カチオンレセプター
新しいインドール含有2,6-ピリジンジカルボヒドラジド化合物が合成され、効率的な蛍光ターンオフおよび比色カチオンレセプターとして特徴付けられました。 これは、センシング用途に影響を与えます .
電気化学:サイクリックボルタンメトリー
ピリジン-2,6-ジカルボヒドラジドのサイクリックボルタンメトリーパラメータは、さまざまな溶液中で推定されています。 この研究は、この化合物の電気化学的挙動を理解するために重要です .
抽出化学:金属イオン抽出
ピリジン-2,6-ジカルボヒドラジドからのシッフ塩基は、水相から有機相へのd-金属イオン(Cu(II)およびCr(III))の液液抽出におけるその用途について研究されています。 これは、分離プロセスと精製技術にとって重要です .
Safety and Hazards
作用機序
Target of Action
Pyridine-2,6-dicarbohydrazide is a chemical compound that has been studied for its ability to interact with certain metal ions, particularly copper (II) ions . Copper (II) ions play a significant role in various biological, industrial, medicinal, and environmental contexts .
Mode of Action
The interaction of Pyridine-2,6-dicarbohydrazide with its targets involves a change in color and fluorescence. When Pyridine-2,6-dicarbohydrazide comes into contact with copper (II) ions, it exhibits a rapid color change from colorless to brown . This compound also displays selective fluorescence quenching and a UV-vis redshift only in the presence of copper (II) ions .
Biochemical Pathways
It’s known that copper (ii) ions, which are the primary targets of pyridine-2,6-dicarbohydrazide, are essential for several metalloenzymes in the human body, including superoxide dismutase, tyrosinase, lysyl oxidase, and cytochrome c oxidase . Therefore, it’s plausible that Pyridine-2,6-dicarbohydrazide could influence these pathways through its interaction with copper (II) ions.
Result of Action
The molecular and cellular effects of Pyridine-2,6-dicarbohydrazide’s action primarily involve changes in color and fluorescence in the presence of copper (II) ions . These changes could potentially be used for the detection of copper (II) ions, either as an environmental contaminant or a critical trace element in the human body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyridine-2,6-dicarbohydrazide. For instance, the pH value of the supporting electrolytes can affect the cyclic voltammetry of Pyridine-2,6-dicarbohydrazide
生化学分析
Biochemical Properties
Pyridine-2,6-dicarbohydrazide plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its hydrazide groups, which can form stable bonds with metal ions. These interactions are essential for various biochemical processes, including catalysis and signal transduction. For instance, pyridine-2,6-dicarbohydrazide has been shown to interact with copper ions, forming complexes that can inhibit or activate specific enzymes .
Cellular Effects
The effects of pyridine-2,6-dicarbohydrazide on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of pyridine-2,6-dicarbohydrazide with copper ions can lead to the production of reactive oxygen species (ROS), which can disrupt cellular metabolism and affect cell viability . Additionally, pyridine-2,6-dicarbohydrazide has been shown to impact the expression of genes involved in oxidative stress response and metal ion homeostasis .
Molecular Mechanism
At the molecular level, pyridine-2,6-dicarbohydrazide exerts its effects through several mechanisms. One of the primary mechanisms is the formation of metal complexes, which can inhibit or activate enzymes by altering their structure and function. For instance, the binding of pyridine-2,6-dicarbohydrazide to copper ions can inhibit the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, pyridine-2,6-dicarbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of pyridine-2,6-dicarbohydrazide can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that pyridine-2,6-dicarbohydrazide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of pyridine-2,6-dicarbohydrazide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metal ion homeostasis and reducing oxidative stress . At high doses, pyridine-2,6-dicarbohydrazide can be toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving pyridine-2,6-dicarbohydrazide.
Metabolic Pathways
Pyridine-2,6-dicarbohydrazide is involved in several metabolic pathways, particularly those related to metal ion metabolism. This compound can interact with enzymes and cofactors involved in the transport and utilization of metal ions, affecting metabolic flux and metabolite levels . For example, pyridine-2,6-dicarbohydrazide can enhance the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, pyridine-2,6-dicarbohydrazide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of pyridine-2,6-dicarbohydrazide, influencing its biological activity . For instance, pyridine-2,6-dicarbohydrazide can bind to metal ion transporters, facilitating its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of pyridine-2,6-dicarbohydrazide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, pyridine-2,6-dicarbohydrazide can be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress response . This subcellular localization is essential for the precise regulation of pyridine-2,6-dicarbohydrazide’s biochemical effects.
特性
IUPAC Name |
pyridine-2,6-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVHJODVHQLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279922 | |
| Record name | pyridine-2,6-dicarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5112-36-7 | |
| Record name | NSC14594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridine-2,6-dicarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyridine-2,6-dicarbohydrazide?
A1: Pyridine-2,6-dicarbohydrazide is represented by the molecular formula C7H9N5O2 and has a molecular weight of 195.18 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize Pyridine-2,6-dicarbohydrazide and its derivatives?
A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (NMR - both 1H and 13C), and Mass Spectrometry (MS) to characterize these compounds. These tools help elucidate structural details, identify functional groups, and confirm molecular weight. [, , ]
Q3: Can you elaborate on the crystal structure of Pyridine-2,6-dicarbohydrazide?
A3: X-ray crystallography reveals that Pyridine-2,6-dicarbohydrazide molecules tend towards planarity. Extensive hydrogen bonding, primarily N−H···O interactions, connect molecules, creating a three-dimensional network within the crystal lattice. []
Q4: How is Pyridine-2,6-dicarbohydrazide typically synthesized?
A4: A common synthetic route involves reacting dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine. Microwave irradiation under solvent-free conditions can accelerate this reaction. []
Q5: Pyridine-2,6-dicarbohydrazide can act as a precursor for various heterocyclic compounds. Can you provide some examples?
A5: Research demonstrates its utility in synthesizing 1,3,4-thiadiazoles, oxadiazoles, and oxathiazolidines. These heterocycles are often incorporated into larger molecules with potential biological activities. []
Q6: What is the significance of Pyridine-2,6-dicarbohydrazide in coordination chemistry?
A6: Pyridine-2,6-dicarbohydrazide functions as a versatile ligand, readily coordinating to transition metal ions. This complexation ability stems from the presence of multiple nitrogen and oxygen donor atoms within its structure. [, , ]
Q7: How does Pyridine-2,6-dicarbohydrazide contribute to the formation of supramolecular structures?
A7: Its ability to form hydrogen bonds plays a crucial role in the assembly of supramolecular architectures. For instance, in the presence of Cadmium(II) and specific co-ligands, it contributes to the construction of a two-dimensional network through intricate N—H⋯O and O—H⋯O hydrogen bonding patterns. []
Q8: Are there examples of Pyridine-2,6-dicarbohydrazide derivatives impacting the properties of materials?
A8: Yes, incorporating certain derivatives into phenylalanine-based hydrogels has been shown to enhance mechanical properties. This improvement is attributed to the interplay of hydrogen bonding and π-π stacking interactions facilitated by the derivative. []
Q9: What are the potential applications of Pyridine-2,6-dicarbohydrazide and its derivatives?
A9: Research suggests potential in areas like metal ion extraction, particularly for d-metal ions such as Copper(II) and Chromium(III). This property makes them relevant for separation science and environmental remediation. []
Q10: Has any biological activity been reported for Pyridine-2,6-dicarbohydrazide derivatives?
A10: Studies have explored the antimicrobial properties of several derivatives. Some demonstrate promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry. [, ]
Q11: How do structural modifications of Pyridine-2,6-dicarbohydrazide influence its fluorescence properties?
A11: Research indicates that introducing specific substituents, such as those containing naphthalene thiourea moieties, can impart fluorescence to the resulting compounds. This fluorescence can be modulated by the presence of anions, suggesting potential applications in sensing. []
Q12: What role does computational chemistry play in studying Pyridine-2,6-dicarbohydrazide and its derivatives?
A12: Computational methods like Density Functional Theory (DFT) are valuable for predicting molecular geometries, vibrational frequencies, and thermodynamic parameters. These calculations can aid in understanding structure-activity relationships and guide the design of new derivatives with tailored properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


